molecular formula C7H11ClN2 B1344420 1-(2-chloroethyl)-2-ethyl-1H-imidazole CAS No. 112258-51-2

1-(2-chloroethyl)-2-ethyl-1H-imidazole

Cat. No. B1344420
M. Wt: 158.63 g/mol
InChI Key: OMKBYTGSVLBARA-UHFFFAOYSA-N
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Description

The compound 1-(2-chloroethyl)-2-ethyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the paper titled "Synthesis of new 1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H/-imidazoles and in vitro evaluation of their antifungal activity" describes the synthesis of imidazole derivatives by nucleophilic substitution of tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate. Although the specific compound 1-(2-chloroethyl)-2-ethyl-1H-imidazole is not mentioned, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution at the 1 and 2 positions of the imidazole ring can significantly affect the compound's properties and reactivity. The paper titled "1-Vinyl- and 1-ethyl-2-(vinyloxymethyl)imidazoles" discusses the formation of various substituted imidazoles and their subsequent reactions, which could provide insights into the structural aspects of 1-(2-chloroethyl)-2-ethyl-1H-imidazole.

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. The paper "Reactions SRN1 en serie heterocyclique: II. Reactivite du methyl-1 chloromethyl-2 nitro-5 imidazole" describes a C-alkylation reaction according to the SRN1 mechanism followed by base-promoted nitrous acid elimination. This reaction pathway could be relevant to the chemical reactions that 1-(2-chloroethyl)-2-ethyl-1H-imidazole might undergo, particularly in the context of alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. While the papers provided do not specifically discuss the physical and chemical properties of 1-(2-chloroethyl)-2-ethyl-1H-imidazole, general trends in imidazole chemistry can be inferred from the synthesis and reactivity studies presented in the papers .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Imidazole derivatives have been synthesized and evaluated for their potential as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase enzymes. Such compounds demonstrate the ability to interact with biological targets and may offer pathways for the development of new therapeutic agents. For example, certain 1H-imidazoles exhibit hormonal activity in estrogen receptor-positive cells and antiproliferative effects against breast cancer cell lines, indicating their potential utility in cancer therapy (Wiglenda et al., 2005).

Antifungal Activity

Another area of application for imidazole derivatives is in the development of antifungal agents. Specific compounds have been synthesized and shown to possess significant antifungal activity against organisms such as Candida albicans and Aspergillus fumigatus. These findings suggest that imidazole derivatives could contribute to the treatment of fungal infections, addressing a critical need in infectious disease management (Chevreuil et al., 2008).

Corrosion Inhibition

Imidazole compounds also find application as corrosion inhibitors, offering protection for metals in acidic environments. Novel imidazoline derivatives, for example, have been studied for their effectiveness in preventing corrosion of mild steel in hydrochloric acid solution. The mechanisms underlying their inhibitory effects, such as interaction with metal surfaces and formation of protective layers, are of significant interest in the field of materials science (Zhang et al., 2015).

properties

IUPAC Name

1-(2-chloroethyl)-2-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKBYTGSVLBARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroethyl)-2-ethyl-1H-imidazole

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